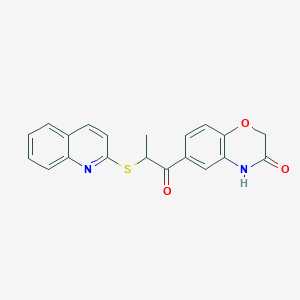
6-(2-quinolin-2-ylsulfanylpropanoyl)-4H-1,4-benzoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-quinolin-2-ylsulfanylpropanoyl)-4H-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-quinolin-2-ylsulfanylpropanoyl)-4H-1,4-benzoxazin-3-one typically involves multi-step organic reactions. One common approach is the direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source . This method is practical and efficient, allowing for the isotopic labeling of carbonyl carbon, which is beneficial for drug discovery and production.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as microwave-assisted synthesis, solvent-free reactions, or the use of recyclable catalysts. These methods aim to improve reaction efficiency, yield, and environmental sustainability .
化学反応の分析
Types of Reactions
6-(2-quinolin-2-ylsulfanylpropanoyl)-4H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium or copper complexes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学的研究の応用
6-(2-quinolin-2-ylsulfanylpropanoyl)-4H-1,4-benzoxazin-3-one has a wide range of scientific research applications:
作用機序
The exact mechanism of action of 6-(2-quinolin-2-ylsulfanylpropanoyl)-4H-1,4-benzoxazin-3-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The quinoline moiety, for example, is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .
類似化合物との比較
Similar Compounds
Uniqueness
6-(2-quinolin-2-ylsulfanylpropanoyl)-4H-1,4-benzoxazin-3-one is unique due to the combination of the quinoline and benzoxazinone moieties in its structure. This dual functionality may confer distinct chemical and biological properties, making it a valuable compound for research and development .
特性
IUPAC Name |
6-(2-quinolin-2-ylsulfanylpropanoyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-12(26-19-9-7-13-4-2-3-5-15(13)22-19)20(24)14-6-8-17-16(10-14)21-18(23)11-25-17/h2-10,12H,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSMPUZMRMJMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCC(=O)N2)SC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-({[1-(2-chlorobenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B5977082.png)
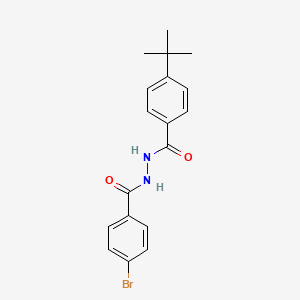
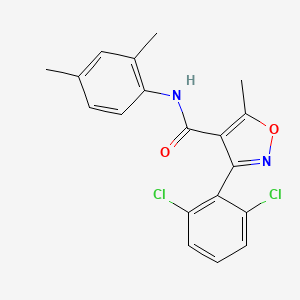
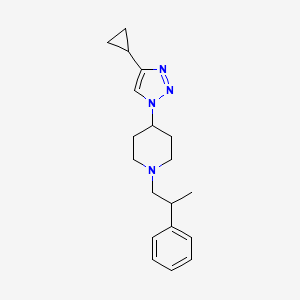
![7-[(4-Fluorophenyl)methyl]-2-[(2-methoxypyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5977100.png)
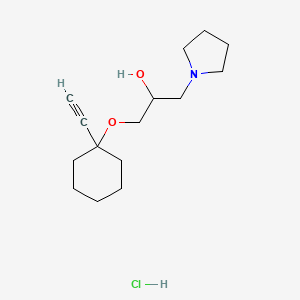
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5977114.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5977120.png)
![2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B5977149.png)
![[9-[(2,3-Dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B5977154.png)
![5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-methylphenyl)ethylidene]hydrazone}](/img/structure/B5977159.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide](/img/structure/B5977160.png)
![2-[[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B5977162.png)

